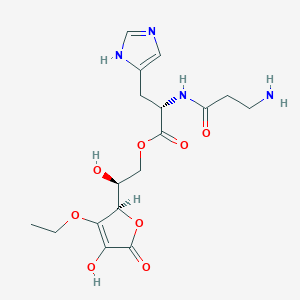
6-Ethoxy-5-methoxy-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of ethoxy and methoxy groups on the indole ring can influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-methoxy-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone as starting materials. The reaction is carried out under acidic conditions, often using methanesulfonic acid in methanol. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalysts and solvents are carefully selected to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
6-Ethoxy-5-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
6-Ethoxy-5-methoxy-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Ethoxy-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
5-Methoxyindole: Lacks the ethoxy group, leading to different chemical and biological properties.
6-Methoxyindole: Lacks the ethoxy group, leading to different chemical and biological properties.
5-Ethoxyindole: Lacks the methoxy group, leading to different chemical and biological properties.
Uniqueness
6-Ethoxy-5-methoxy-1H-indole is unique due to the presence of both ethoxy and methoxy groups on the indole ring. This combination can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other indole derivatives .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
6-ethoxy-5-methoxy-1H-indole |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11-7-9-8(4-5-12-9)6-10(11)13-2/h4-7,12H,3H2,1-2H3 |
InChIキー |
GJCYFASERXMRFD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C=CNC2=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)






![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)



![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
